molecular formula C4H8BrCl B3238547 2-Bromo-4-chlorobutane CAS No. 141507-40-6

2-Bromo-4-chlorobutane

Cat. No. B3238547
CAS RN: 141507-40-6
M. Wt: 171.46 g/mol
InChI Key: RNHALYZIVRYWJY-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorobutane, also known as Tetramethylene chlorobromide, is a chemical compound with the linear formula Cl(CH2)4Br . It has two chirality centers, C2 and C3, each of which can have two possible configurations, R and S . This results in four possible stereoisomers for this compound: RR, SS, RS, and SR .


Molecular Structure Analysis

The molecular formula of this compound is C4H8BrCl, with an average mass of 171.463 Da . It has two chirality centers, leading to four possible stereoisomers .


Chemical Reactions Analysis

This compound can undergo nucleophilic substitution reactions . It can also undergo elimination reactions, especially when reacted with a strong base .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.4875 and a density of 1.488 g/mL at 25 °C . The boiling point is 80-82 °C at 30 mmHg .

Scientific Research Applications

Molecular Structure and Conformation

The molecular structures and conformational compositions of halogenated butanes, including compounds similar to 2-bromo-4-chlorobutane, have been extensively studied. For example, the molecular structure and conformational compositions of 2-chlorobutane and 2-bromobutane were investigated using gas-phase electron diffraction and ab initio molecular orbital calculations, revealing the existence of multiple conformers (Aarset, Hagen, & Stōlevik, 2001).

Electrochemical Behavior and Reduction Products

The electrochemical reduction of halogenated butanes, including 1,4-dibromo-, 1,4-diiodo-, 1-bromo-4-chloro- and 1-chloro-4-iodobutane, has been studied using cyclic voltammetry and controlled-potential electrolysis. This research is significant in understanding the electrochemical behavior and the variety of products formed from these compounds (Pritts & Peters, 1995).

Halohydrins in Drinking Water

Studies have identified halohydrins, such as 1-bromo-2,2,4,4-tetra-chlorobutane, as potential disinfection by-products in treated drinking water. Understanding the formation and impact of these compounds is crucial for ensuring water safety (Francis & Leitch, 1957).

Synthesis of Butyl Halides

Research on the continuous-flow, gas-phase synthesis of butyl halides from butanol and aqueous hydrochloric or hydrobromic acids provides insights into efficient methods for producing halogenated butanes. These findings are important for industrial applications in chemical synthesis (Tundo & Selva, 2005).

Mechanism of Action

The mechanism of action for 2-Bromo-4-chlorobutane involves nucleophilic substitution and elimination reactions . In nucleophilic substitution, a nucleophile replaces the bromine or chlorine atom in the compound . In elimination reactions, a base removes a proton from the compound, leading to the formation of a double bond .

Safety and Hazards

2-Bromo-4-chlorobutane is a flammable liquid and vapor . It can cause skin and eye irritation and may cause respiratory irritation . It’s recommended to avoid breathing its vapors and to use it only in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water .

properties

IUPAC Name

3-bromo-1-chlorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrCl/c1-4(5)2-3-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHALYZIVRYWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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